molecular formula C27H23ClFN3O B2822959 5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189731-38-1

5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2822959
M. Wt: 459.95
InChI Key: NFUFJWJKGOXUJO-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or intermediate in larger reaction schemes, or its behavior under different conditions (e.g., heat, pressure).



Physical And Chemical Properties Analysis

This involves measuring properties like the compound’s melting point, boiling point, solubility, and spectral properties. Computational methods might also be used to predict these properties.


Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological evaluation of related compounds have been a focus of medicinal chemistry, aiming to discover new therapeutic agents. For instance, research on the synthesis of pyrimidine derivatives has shown their potential larvicidal activity and highlighted the influence of specific substituents on biological activity (Gorle et al., 2016). Another study on the synthesis of novel hepatitis B inhibitors based on pyrimido[5,4-b]indol derivatives demonstrated their nanomolar inhibitory activity against the hepatitis B virus, showcasing the therapeutic potential of these compounds in antiviral research (Ivashchenko et al., 2019).

Molecular Structure Analysis

Structural analysis, including X-ray crystallography and molecular docking studies, is crucial for understanding the interaction mechanisms of these compounds with biological targets. For instance, a study on the X-ray crystal structure, Hirshfeld surface analysis, and molecular docking of a related pyrimido[5,4-b]indol derivative revealed its potential as a novel hepatitis B inhibitor, providing insights into its interaction with the viral target (Ivashchenko et al., 2019).

Antitumor and Antiproliferative Activities

Compounds with structural similarities have also been evaluated for their antitumor and antiproliferative activities. Research has demonstrated the potential of these compounds in cancer therapy, with specific derivatives showing significant activity against various cancer cell lines. This highlights the importance of structural modification in enhancing the therapeutic efficacy of these molecules (Grivsky et al., 1980).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal.


Future Directions

This could include potential applications of the compound, areas for further study, or improvements to its synthesis.


properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O/c1-17-8-11-24-22(12-17)25-26(32(24)15-20-9-10-21(29)13-23(20)28)27(33)31(16-30-25)14-18(2)19-6-4-3-5-7-19/h3-13,16,18H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUFJWJKGOXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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